(3S*,4S*)-4-(4-morpholinyl)-1-(3-phenoxybenzyl)-3-pyrrolidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S*,4S*)-4-(4-morpholinyl)-1-(3-phenoxybenzyl)-3-pyrrolidinol, also known as MPB-PEA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of (3S*,4S*)-4-(4-morpholinyl)-1-(3-phenoxybenzyl)-3-pyrrolidinol is not fully understood, but it is believed to act through a combination of mechanisms. In neuroscience, this compound is thought to increase dopamine release by inhibiting the reuptake of dopamine by presynaptic neurons. In cardiovascular disease, this compound is thought to act as a vasodilator by activating the endothelial nitric oxide synthase (eNOS) pathway. In cancer, this compound is thought to inhibit the growth of tumor cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In neuroscience, this compound has been shown to increase dopamine release, which may have implications for the treatment of Parkinson's disease and other dopamine-related disorders. In cardiovascular disease, this compound has been shown to have vasodilatory effects, which may be beneficial for the treatment of hypertension. In cancer, this compound has been shown to inhibit the growth of tumor cells, making it a potential anti-cancer agent.
Advantages and Limitations for Lab Experiments
One of the advantages of (3S*,4S*)-4-(4-morpholinyl)-1-(3-phenoxybenzyl)-3-pyrrolidinol is its potential therapeutic applications in various fields, including neuroscience, cardiovascular disease, and cancer. However, there are also limitations to its use in lab experiments. For example, the synthesis of this compound can be challenging, and the yield of the synthesis is typically around 50%. Additionally, the purity of the compound can be difficult to achieve, which may affect the reproducibility of experimental results.
Future Directions
There are several future directions for research on (3S*,4S*)-4-(4-morpholinyl)-1-(3-phenoxybenzyl)-3-pyrrolidinol. In neuroscience, further studies are needed to determine the exact mechanism of action of this compound and its potential therapeutic applications in the treatment of dopamine-related disorders. In cardiovascular disease, further studies are needed to determine the optimal dosage and administration of this compound for the treatment of hypertension. In cancer, further studies are needed to determine the efficacy of this compound as an anti-cancer agent and its potential use in combination with other chemotherapeutic agents.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications in various fields, including neuroscience, cardiovascular disease, and cancer. Although there are limitations to its use in lab experiments, further research on this compound may lead to the development of novel therapeutic agents for the treatment of these diseases.
Synthesis Methods
The synthesis of (3S*,4S*)-4-(4-morpholinyl)-1-(3-phenoxybenzyl)-3-pyrrolidinol involves several steps, including the protection of the amine group, the coupling of the phenoxybenzyl alcohol to the protected amine, and the deprotection of the amine group. The final product is obtained by reacting the resulting intermediate with morpholine. The yield of the synthesis is typically around 50%, and the purity of the compound can be increased through recrystallization.
Scientific Research Applications
(3S*,4S*)-4-(4-morpholinyl)-1-(3-phenoxybenzyl)-3-pyrrolidinol has been studied for its potential therapeutic applications in various fields, including neuroscience, cardiovascular disease, and cancer. In neuroscience, this compound has been shown to increase dopamine release in the brain, which may have implications for the treatment of Parkinson's disease and other dopamine-related disorders. In cardiovascular disease, this compound has been shown to have vasodilatory effects, which may be beneficial for the treatment of hypertension. In cancer, this compound has been shown to inhibit the growth of tumor cells, making it a potential anti-cancer agent.
properties
IUPAC Name |
(3S,4S)-4-morpholin-4-yl-1-[(3-phenoxyphenyl)methyl]pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c24-21-16-22(15-20(21)23-9-11-25-12-10-23)14-17-5-4-8-19(13-17)26-18-6-2-1-3-7-18/h1-8,13,20-21,24H,9-12,14-16H2/t20-,21-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYAVSMLHWSZFW-SFTDATJTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CN(CC2O)CC3=CC(=CC=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1[C@H]2CN(C[C@@H]2O)CC3=CC(=CC=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.